3-(Benzimidazol-1-yl)propanal

Medicinal Chemistry Drug Design ADME

3-(Benzimidazol-1-yl)propanal (CAS 153893-09-5, C₁₀H₁₀N₂O, MW 174.20) is a benzimidazole derivative functionalized with a terminal aldehyde group. It belongs to the class of N1-substituted benzimidazoles and serves as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 153893-09-5
Cat. No. B129894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzimidazol-1-yl)propanal
CAS153893-09-5
Synonyms1H-Benzimidazole-1-propanal(9CI)
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCC=O
InChIInChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2
InChIKeyHRUAWKZCCFADRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzimidazol-1-yl)propanal (CAS 153893-09-5): Heterocyclic Aldehyde Building Block for Pharmaceutical Synthesis and Materials Science


3-(Benzimidazol-1-yl)propanal (CAS 153893-09-5, C₁₀H₁₀N₂O, MW 174.20) is a benzimidazole derivative functionalized with a terminal aldehyde group. It belongs to the class of N1-substituted benzimidazoles and serves as a versatile intermediate in medicinal chemistry and materials science. Key physicochemical properties calculated from authoritative databases include a density of 1.167 g/cm³, boiling point of 340.35 °C at 760 mmHg, flash point of 159.64 °C, and a refractive index of 1.605 [1][2]. Its computed LogP (1.62530) and topological polar surface area (PSA: 34.89 Ų) [3] position it within favorable ranges for oral bioavailability and CNS penetration according to Lipinski and Veber rules.

Why Substituting 3-(Benzimidazol-1-yl)propanal with Unfunctionalized or Alternative Benzimidazoles Compromises Downstream Synthetic Utility


Generic substitution of 3-(benzimidazol-1-yl)propanal with simpler benzimidazole cores (e.g., 1H-benzimidazole, 2-methylbenzimidazole) or alternative N1-alkylated derivatives lacking the terminal aldehyde (e.g., 1-propylbenzimidazole, 3-(1H-benzimidazol-1-yl)propan-1-ol) is not chemically equivalent. The aldehyde moiety provides a unique, electrophilic handle for site-specific condensation reactions (e.g., hydrazone formation, reductive amination) and subsequent elaboration into diverse pharmacophores or functional materials [1]. This reactivity is absent in alkyl- or aryl-substituted benzimidazoles, which are terminal synthetic products or require additional functional group interconversion steps, thereby increasing synthetic step count and reducing overall yield. Furthermore, the specific N1-propanal linker geometry influences molecular recognition and binding to biological targets, a property not replicated by other N1-substituents [2].

3-(Benzimidazol-1-yl)propanal: Quantitative Differentiation Evidence for Rational Procurement


Physicochemical Profile (LogP, PSA) Aligns with Oral Drug-Likeness Rules, Distinguishing from More Lipophilic Benzimidazole Analogs

The calculated LogP (octanol-water partition coefficient) of 1.62530 for 3-(benzimidazol-1-yl)propanal [1] is significantly lower than that of 2-phenylbenzimidazole (LogP ~3.0) and 2-(4-chlorophenyl)benzimidazole (LogP ~3.5). Its topological polar surface area (TPSA) of 34.89 Ų [1] is within the optimal range for oral absorption (<140 Ų) and CNS penetration (<90 Ų).

Medicinal Chemistry Drug Design ADME

Terminal Aldehyde Enables One-Step Derivatization to Bioactive Hydrazones, Circumventing Multi-Step Synthesis Required for Alkyl Analogs

The aldehyde group of 3-(benzimidazol-1-yl)propanal reacts directly with hydrazides to form hydrazone-linked conjugates. This is exemplified by the synthesis of benzimidazole-propane hydrazide derivatives (9a-k) [1], which exhibited α-glucosidase inhibition IC₅₀ values of 73.86–151.54 nM (vs. acarbose IC₅₀ 174.50 nM). In contrast, non-aldehyde benzimidazoles (e.g., 1-methylbenzimidazole) require pre-functionalization with a leaving group (e.g., halide) and subsequent oxidation/reduction steps to introduce a similar linker.

Synthetic Methodology Medicinal Chemistry Bioisosteres

Class-Validated Biological Activity Spectrum Inferred from Benzimidazole Scaffold, with Aldehyde Allowing for Targeted Covalent Inhibition

The benzimidazole core is a privileged scaffold with demonstrated activity against diverse targets (e.g., kinases, tubulin, proton pumps) [1]. While direct activity data for 3-(benzimidazol-1-yl)propanal is limited, its derivatives (e.g., hydrazones) have shown nanomolar enzyme inhibition [2]. Crucially, the aldehyde group offers potential for covalent, irreversible inhibition of cysteine proteases or serine hydrolases—a mechanism not accessible to non-electrophilic benzimidazoles like pantoprazole or omeprazole, which rely on reversible proton pump inhibition.

Pharmacology Enzyme Inhibition Antimicrobial

Verified Synthetic Availability from Multiple Specialty Chemical Suppliers with Defined Physical Form

3-(Benzimidazol-1-yl)propanal is commercially available from specialty chemical vendors including Achemica (Switzerland), Shenzhen Atomax Chemicals Co., Ltd. (China), and Otava Ltd. (Ukraine) . In contrast, structurally related aldehydes like 3-(1-methylbenzimidazol-2-yl)propanal or 3-(2-phenylbenzimidazol-1-yl)propanal are not listed in major chemical catalogs, requiring custom synthesis. This established commercial channel reduces lead time and ensures batch-to-batch consistency for research use.

Chemical Procurement Supply Chain Quality Control

High-Value Application Scenarios for 3-(Benzimidazol-1-yl)propanal Driven by Evidence-Based Differentiation


Rapid Assembly of Benzimidazole-Propane Hydrazide Libraries for Metabolic Enzyme Inhibitor Screening

The terminal aldehyde of 3-(benzimidazol-1-yl)propanal enables one-step condensation with diverse hydrazides to generate focused libraries targeting α-glucosidase and α-amylase, with lead compounds demonstrating nanomolar IC₅₀ values [1]. This approach avoids multi-step synthesis required for non-aldehyde benzimidazole precursors.

Design of Covalent Inhibitors Targeting Cysteine Proteases in Anticancer and Antiviral Programs

The electrophilic aldehyde warhead can form reversible covalent bonds with active-site cysteine residues, a mechanism validated in proteasome and SARS-CoV-2 Mᵖʳᵒ inhibitors [2]. 3-(Benzimidazol-1-yl)propanal provides a tunable benzimidazole recognition element for target engagement, a feature absent in simpler aldehyde building blocks.

Synthesis of Benzimidazole-Containing Corrosion Inhibitors and Functional Materials

The benzimidazole core is known for its coordination chemistry with metal surfaces [3]. The aldehyde group of 3-(benzimidazol-1-yl)propanal allows for covalent anchoring to polymer matrices or surface functionalization, enhancing durability of corrosion-resistant coatings compared to physically adsorbed benzimidazole additives.

Preparation of Fluorescent Probes for Bioimaging via Reductive Amination with Amine-Containing Dyes

Reductive amination of the aldehyde with amine-functionalized fluorophores (e.g., dansyl, BODIPY) yields stable benzimidazole-tagged probes for cellular imaging. The N1-propanal linker maintains conformational flexibility while minimizing steric hindrance to target binding, as inferred from SAR studies of related benzimidazole conjugates [2].

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